Diethyl 2,3-di-sec-butylsuccinate
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Overview
Description
Diethyl 2,3-di-sec-butylsuccinate is an organic compound with the molecular formula C16H30O4. It is a diester derivative of succinic acid, where the hydrogen atoms on the 2nd and 3rd carbon atoms are replaced by sec-butyl groups. This compound is known for its use as a stereoregulating component in titanium-magnesium catalysts for propylene polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-di-sec-butylsuccinate can be synthesized through the condensation of a succinic acid diester with two isobutyraldehyde molecules, followed by esterification and hydrogenation of the resulting dienes . The reaction typically involves the following steps:
Condensation: Succinic acid diester reacts with isobutyraldehyde in the presence of a base to form a bis(ethylidene) succinic acid derivative.
Esterification: The intermediate product undergoes esterification to form the diester.
Hydrogenation: The final step involves hydrogenation to yield this compound with a purity ranging from 75% to 99%.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available chemicals and solvents, and common chemical equipment .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-di-sec-butylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-di-sec-butylsuccinate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Biology: Potential use in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential as a prodrug or intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of diethyl 2,3-di-sec-butylsuccinate primarily involves its role as an electron-donor stereoregulating compound in titanium-magnesium catalysts . The compound interacts with the catalyst to regulate the stereochemistry of the polymerization process, ensuring high isotacticity and broad molecular-mass distribution in the resulting polypropylene .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2,3-diisobutylsuccinate: Another diester derivative of succinic acid with isobutyl groups instead of sec-butyl groups.
Diethyl malonate: A diester of malonic acid, commonly used in organic synthesis.
Uniqueness
Diethyl 2,3-di-sec-butylsuccinate is unique due to its specific stereoregulating properties, which make it highly effective in the production of polypropylene with desired molecular-mass distribution and isotacticity . This distinguishes it from other similar compounds that may not offer the same level of control over polymerization processes.
Biological Activity
Diethyl 2,3-di-sec-butylsuccinate (DDBS) is an organic compound with significant applications in biochemical and industrial processes. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of this compound
DDBS is a diester derivative of succinic acid, characterized by the presence of two sec-butyl groups attached to the 2 and 3 positions of the succinate backbone. This structural configuration influences its chemical reactivity and biological interactions.
The biological activity of DDBS is largely attributed to its role as an intermediate in various chemical reactions. It participates in:
1. Antimicrobial Properties
Research indicates that compounds similar to DDBS exhibit antimicrobial properties. While direct studies on DDBS are scarce, its structural analogs have demonstrated effectiveness against various bacterial strains. For example, diethyl succinate has been noted for its antimicrobial effects, suggesting that DDBS may possess similar properties .
2. Cytotoxicity
The cytotoxic effects of diesters like DDBS have been explored in various contexts. Some studies suggest that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and reactive oxygen species (ROS) generation . However, specific investigations into DDBS's cytotoxicity remain limited.
Case Study: Interaction with Catalysts
A notable study examined the interaction of this compound with magnesium dichloride within titanium-magnesium catalysts for propylene polymerization. The findings revealed that DDBS enhances the stereochemical control during polymer synthesis, leading to improved material properties .
Table: Comparison of Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound (DDBS) | DDBS Structure | Potential antimicrobial effects; role in polymerization |
Diethyl succinate | Diethyl Succinate | Antimicrobial; involved in TCA cycle |
Diethyl 2,3-diisopropylsuccinate | Diisopropyl Succinate | Stereoregulating agent in polymer synthesis |
Applications
DDBS's unique properties make it a candidate for several applications:
- Industrial Chemistry : Its role as a reagent in the synthesis of polymers underscores its importance in materials science.
- Pharmaceutical Development : Ongoing research into its derivatives could unveil novel therapeutic agents with antimicrobial or anticancer activities.
- Biochemical Research : Its involvement in metabolic pathways positions DDBS as a potential tool for studying cellular processes.
Properties
Molecular Formula |
C16H30O4 |
---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
diethyl 2,3-di(butan-2-yl)butanedioate |
InChI |
InChI=1S/C16H30O4/c1-7-11(5)13(15(17)19-9-3)14(12(6)8-2)16(18)20-10-4/h11-14H,7-10H2,1-6H3 |
InChI Key |
LBFYQOYPPWREAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(C(C)CC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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